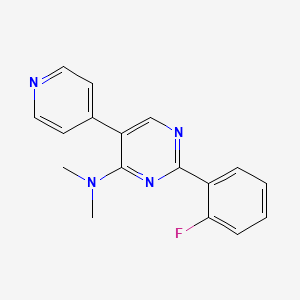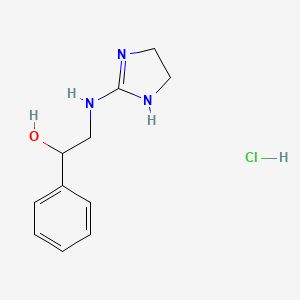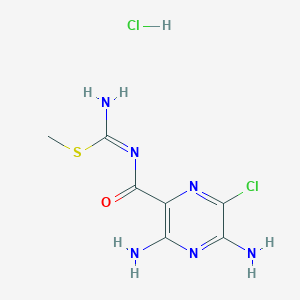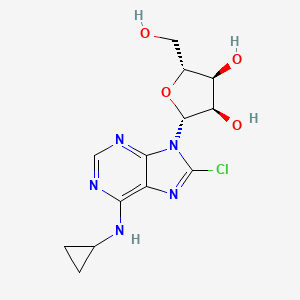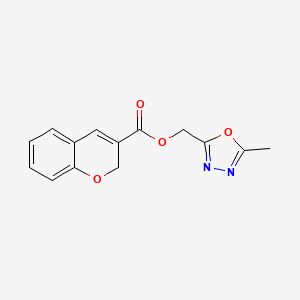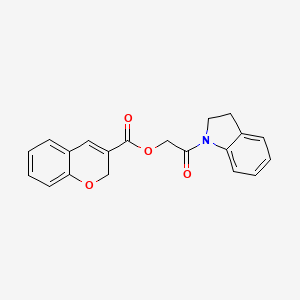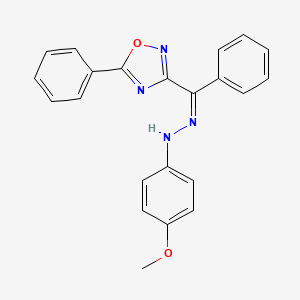
1,3-dimethyl-2-phenylbenzene;perchloric acid;1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1,3-dimethyl-2-phenylbenzene;perchloric acid;1H-pyrimidin-6-one” is a complex chemical entity that combines three distinct components: 1,3-dimethyl-2-phenylbenzene, perchloric acid, and 1H-pyrimidin-6-one. Each of these components has unique properties and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-dimethyl-2-phenylbenzene can be synthesized through electrophilic aromatic substitution reactions, where methyl and phenyl groups are introduced to the benzene ring under controlled conditions . Perchloric acid is typically produced by the electrolysis of sodium perchlorate or potassium perchlorate in an anhydrous hydrogen chloride atmosphere . 1H-pyrimidin-6-one can be synthesized through various organic synthesis methods, including cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of perchloric acid involves the reaction of sodium perchlorate with hydrochloric acid, resulting in the formation of perchloric acid and sodium chloride . The production of 1,3-dimethyl-2-phenylbenzene and 1H-pyrimidin-6-one on an industrial scale involves optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dimethyl-2-phenylbenzene undergoes electrophilic aromatic substitution reactions, where substituents on the benzene ring influence the reactivity and orientation of incoming electrophiles . Perchloric acid, being a strong oxidizer, participates in oxidation reactions, especially at elevated temperatures . 1H-pyrimidin-6-one can undergo various organic reactions, including nucleophilic substitution and cyclization.
Common Reagents and Conditions
1,3-dimethyl-2-phenylbenzene: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Perchloric acid: Commonly used in reactions requiring strong acidic and oxidizing conditions.
1H-pyrimidin-6-one: Reagents include bases, acids, and other nucleophiles for substitution reactions.
Major Products
1,3-dimethyl-2-phenylbenzene: Substituted benzene derivatives.
Perchloric acid: Perchlorate salts.
1H-pyrimidin-6-one: Various pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry
1,3-dimethyl-2-phenylbenzene: Used as an intermediate in organic synthesis and in the production of polymers and resins.
Perchloric acid: Utilized in analytical chemistry for the determination of potassium and sodium concentrations.
1H-pyrimidin-6-one: Employed in the synthesis of nucleotides and other biologically active compounds.
Biology and Medicine
1,3-dimethyl-2-phenylbenzene: Investigated for its potential biological activity and as a building block for pharmaceuticals.
Perchloric acid: Used in the preparation of perchlorate salts, which have applications in medicine.
1H-pyrimidin-6-one: Key component in the synthesis of antiviral and anticancer drugs.
Industry
1,3-dimethyl-2-phenylbenzene: Used in the manufacture of dyes and pigments.
Perchloric acid: Important in the production of rocket propellants and explosives.
1H-pyrimidin-6-one: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action for each component varies:
1,3-dimethyl-2-phenylbenzene: Acts as an intermediate in chemical reactions, facilitating the formation of complex molecules.
Perchloric acid: Functions as a strong acid and oxidizer, breaking down organic materials and facilitating oxidation reactions.
1H-pyrimidin-6-one: Interacts with biological molecules, inhibiting specific enzymes and pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-dimethyl-2-phenylbenzene: Similar to other substituted benzenes like toluene and xylene.
Perchloric acid: Comparable to other strong acids like sulfuric acid and nitric acid.
1H-pyrimidin-6-one: Similar to other pyrimidine derivatives like uracil and thymine.
Uniqueness
1,3-dimethyl-2-phenylbenzene: Unique due to its specific substitution pattern, affecting its reactivity and applications.
Perchloric acid: Distinguished by its strong oxidizing properties and stability of its conjugate base.
1H-pyrimidin-6-one: Unique due to its role in the synthesis of biologically active compounds and its specific interactions with biological targets.
This detailed article provides a comprehensive overview of the compound “1,3-dimethyl-2-phenylbenzene;perchloric acid;1H-pyrimidin-6-one,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C18H19ClN2O5 |
|---|---|
Poids moléculaire |
378.8 g/mol |
Nom IUPAC |
1,3-dimethyl-2-phenylbenzene;perchloric acid;1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H14.C4H4N2O.ClHO4/c1-11-7-6-8-12(2)14(11)13-9-4-3-5-10-13;7-4-1-2-5-3-6-4;2-1(3,4)5/h3-10H,1-2H3;1-3H,(H,5,6,7);(H,2,3,4,5) |
Clé InChI |
KBEKVDURXOJCMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C2=CC=CC=C2.C1=CN=CNC1=O.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



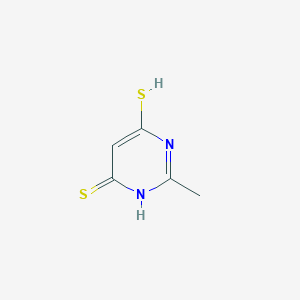

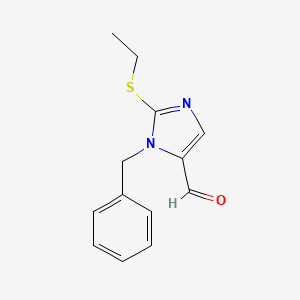
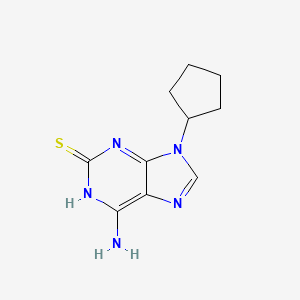
![4-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]butanoic acid](/img/structure/B12924871.png)

